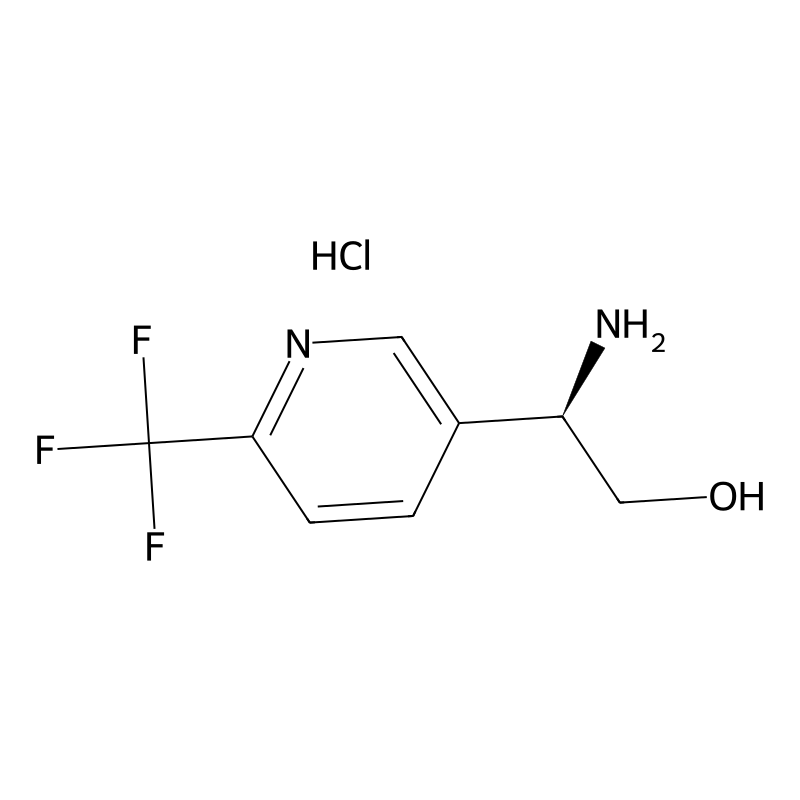

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.63 g/mol. This compound features a chiral center, making it optically active, and it is classified as a specialty chemical. Its structure includes a trifluoromethyl group attached to a pyridine ring, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

The biological activity of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride has been studied primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

Synthesis of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride typically involves multi-step organic synthesis techniques. A common method includes the use of starting materials such as pyridine derivatives and amino alcohols under specific reaction conditions. For example, one synthesis route may involve reacting 6-trifluoromethylpyridin-3-amine with an appropriate carbonyl compound followed by reduction steps to yield the desired product. The use of coupling agents like N,N-diisopropylethylamine in solvents such as tetrahydrofuran has been documented to achieve high yields .

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride has potential applications in several areas:

- Pharmaceutical Development: Its unique structure may allow for the development of new drugs targeting various diseases.

- Research: It can serve as a tool compound in biological studies examining receptor interactions or enzyme activities.

- Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules within medicinal chemistry .

Interaction studies involving (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can exhibit selective binding properties, which may lead to therapeutic effects. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities .

Several compounds share structural similarities with (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride | 1391588-79-6 | Lacks trifluoromethyl group; simpler structure |

| 6-Fluoro-pyridin-3-amine | 1391588-79-6 | Fluorine instead of trifluoromethyl; similar reactivity |

| 5-Bromo-pyridin-3-aldehyde | 111043-09-5 | Contains bromine; potential for different reactivity patterns |

The uniqueness of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride lies in its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its analogs. This feature may result in distinct pharmacokinetic profiles and biological activities that warrant further investigation .